![molecular formula C15H9Br2ClN4OS B11970977 2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11970977.png)
2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
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Overview
Description
2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is a complex organic compound with a molecular formula of C15H9Br2ClN4OS. This compound is notable for its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol typically involves the reaction of 3,5-dibromosalicylaldehyde with 4-chlorophenyl-1,2,4-triazole-3-thiol. The reaction is carried out in an organic solvent such as ethanol or toluene under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves its interaction with various molecular targets. The compound’s triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The presence of halogen atoms (bromine and chlorine) can enhance its binding affinity to biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-dibromo-6-[(E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-dibromo-6-[(E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
Uniqueness
The uniqueness of 2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol lies in its specific combination of halogen atoms and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H9Br2ClN4OS |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Br2ClN4OS/c16-10-5-9(13(23)12(17)6-10)7-19-22-14(20-21-15(22)24)8-1-3-11(18)4-2-8/h1-7,23H,(H,21,24)/b19-7+ |
InChI Key |
KYDGKWDOXPIXMW-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O)Cl |
Origin of Product |
United States |
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